molecular formula C14H18O5S B2575060 2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid CAS No. 845617-56-3

2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid

Cat. No. B2575060
CAS RN: 845617-56-3
M. Wt: 298.35
InChI Key: TZEAIUFFWPWUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzoic acid derivative with additional functional groups including a cyclopropylmethoxy group and an isopropylsulfonyl group . Benzoic acid is the simplest aromatic carboxylic acid known since the 16th century .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoic acid derivatives can be synthesized through various methods. For instance, the first industrial synthesis of benzoic acid was the hydrolysis of benzotrichloride to calcium benzoate, followed by acidification .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the benzoic acid component) with a carboxyl group, a cyclopropylmethoxy group, and an isopropylsulfonyl group attached .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the carboxyl group or the aromatic ring. For example, the carboxyl group can undergo reactions to form products such as salts, esters, and acid halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, benzoic acid is slightly irritating to the skin but is irritating to the eye .

Scientific Research Applications

1. Mass Spectrometry Enhancement

The derivatives of benzoic acid, including 2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid, have been utilized as additives in mass spectrometry. These additives improve the ion yields and signal-to-noise ratio for analyte molecules, particularly in the high-mass range. This enhancement is significant for both proteins and oligosaccharides (Karas et al., 1993).

2. Reactivity and Stability Studies

Studies have been conducted to understand the stability and reactivity of compounds similar to this compound. Using semi-empirical methods, researchers have explored the stability of these compounds, finding variations in total energy and gradient, indicative of their reactivity and stability characteristics (Arsyad et al., 2021).

3. Use in Synthesis of Protecting Groups

Benzoic acid derivatives are also used in the synthesis of protecting groups for alcohols. These groups are introduced to hydroxyl functions and can be cleaved under specific conditions, indicating their potential in organic synthesis and pharmaceutical applications (Vatèle, 2005).

4. Formation of Non-Covalent Complexes

Investigations into the formation of non-covalent complexes between benzoic acid derivatives and other compounds like α-Cyclodextrin have been performed. These studies reveal the potential of these complexes in drug delivery systems, indicating their significance in pharmaceutical sciences (Dikmen, 2021).

5. Synthesis of Intermediate Products

Derivatives of this compound have been synthesized for use as intermediate products in the preparation of cardiotonic drugs. This showcases their role in the synthesis of medically significant compounds (Lomov, 2019).

Safety and Hazards

While specific safety and hazard information for this compound is not available, benzoic acid can cause skin irritation and serious eye damage .

properties

IUPAC Name

2-(cyclopropylmethoxy)-5-propan-2-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5S/c1-9(2)20(17,18)11-5-6-13(12(7-11)14(15)16)19-8-10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEAIUFFWPWUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=C(C=C1)OCC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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